Tyr-D-Pen-Gly-Phe-D-Pen

描述

DPDPE,也称为 L-酪氨酰-D-青霉胺酰-甘氨酰-L-苯丙氨酰-D-青霉胺 (2->5)-二硫化物,是一种合成类阿片肽。它是δ-阿片受体的选择性激动剂,在科学研究中被广泛使用。 DPDPE 开发于 20 世纪 80 年代初,是第一个开发出的δ-阿片受体高选择性激动剂。它是通过对甲硫-脑啡肽进行结构修饰而得来的 .

准备方法

合成路线和反应条件: DPDPE 通过一系列肽偶联反应合成。合成涉及形成一个异环状环肽,其中 2 位和 5 位的 D-青霉胺残基通过二硫键形成异环 。反应条件通常包括使用偶联试剂,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键的形成。

工业生产方法: 虽然 DPDPE 的具体工业生产方法没有得到广泛的记录,但总体方法涉及固相肽合成 (SPPS)。这种方法允许将氨基酸按顺序添加到锚定在固体树脂上的生长的肽链中。二硫键的形成通常是通过青霉胺残基中巯基的氧化来实现的。

化学反应分析

反应类型: DPDPE 会发生各种化学反应,包括:

氧化: 青霉胺残基中的巯基可以被氧化形成二硫键。

还原: 二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原回巯基。

取代: 肽可以在氨基酸侧链上发生取代反应。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 或碘 (I2) 可以用作氧化剂。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 是常见的还原剂。

取代: 各种亲核试剂可根据所需的取代反应而使用。

主要产物:

氧化: 在 DPDPE 中形成环状二硫键。

还原: 将二硫键转化为游离巯基。

取代: 侧链发生改变的修饰肽。

科学研究应用

Analgesic Properties

Tyr-D-Pen-Gly-Phe-D-Pen has been extensively studied for its analgesic effects. Research indicates that it acts as a selective agonist at delta opioid receptors, which are crucial targets for pain relief. In various animal models, this compound demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects.

- Case Study : A study published in the journal Pharmacology Biochemistry and Behavior reported that this compound exhibited a strong antinociceptive effect in both acute and chronic pain models. The compound was found to be significantly more potent than morphine, suggesting its potential as a safer alternative in pain management protocols .

Opioid Receptor Interaction

The specificity of this compound for different opioid receptors (mu, delta, and kappa) has been a focal point of research. Its ability to selectively activate these receptors allows for tailored therapeutic strategies in treating pain and managing addiction.

- Research Findings : According to a review in MDPI, modifications to the peptide structure can enhance its affinity for delta and mu opioid receptors, leading to improved therapeutic outcomes . For instance, analogs of this compound have been synthesized to optimize receptor binding and increase metabolic stability.

Drug Development

This compound serves as a foundational compound for developing new analgesics. Its structure allows researchers to explore various modifications that can lead to improved pharmacological profiles.

- Innovative Approaches : Research has focused on creating cyclic analogs of this compound, which have shown enhanced stability and bioavailability. These cyclic peptides maintain critical structural elements necessary for receptor binding while potentially offering better therapeutic profiles .

Comparative Efficacy Studies

Comparative studies have highlighted the advantages of this compound over traditional opioids. Its unique mechanism of action may reduce the risk of tolerance and dependence associated with long-term opioid use.

- Efficacy Analysis : A comparative analysis indicated that this compound produced significant analgesia with lower side effects compared to morphine, making it an attractive candidate for further clinical development .

Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. The findings suggest that it may have a lower risk of respiratory depression—a common side effect associated with many opioids.

作用机制

DPDPE 通过选择性结合并激活δ-阿片受体发挥作用。该受体是一个 G 蛋白偶联受体 (GPCR),激活后会抑制腺苷酸环化酶活性,导致环磷酸腺苷 (cAMP) 水平下降。这导致离子通道和神经递质释放的调节,最终产生镇痛作用 .

相似化合物的比较

DPDPE 在阿片肽中是独一无二的,因为它对δ-阿片受体具有高选择性。类似的化合物包括:

DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): 另一种合成类阿片肽,对δ和μ阿片受体均具有活性。

DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): μ-阿片受体的选择性激动剂。

甲硫-脑啡肽 (Tyr-Gly-Gly-Phe-Met): 一种内源性阿片肽,对δ和μ阿片受体均具有活性.

DPDPE 对δ-阿片受体的选择性使其成为研究与这种受体亚型相关的特定功能和信号通路的宝贵工具。

生物活性

Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

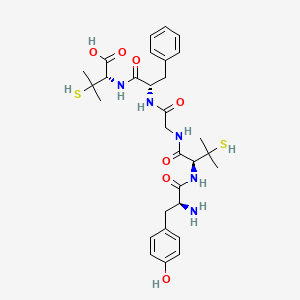

Chemical Structure and Properties

- Chemical Formula : C30H41N5O7S2

- Molecular Weight : 605.81 g/mol

- Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.

This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.

Binding Affinity

Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:

- Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .

- Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .

- Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .

Table 1: Binding Affinity of this compound Compared to Other Opioids

| Compound | Ki (nM) for δ-receptor | Ki (nM) for μ-receptor | Selectivity Ratio (μ/δ) |

|---|---|---|---|

| This compound | 0.5 | 150 | 300 |

| DPDPE | 0.3 | 1000 | 3333 |

| H-Tyr-c[D-Cys-Gly...] | 0.2 | 500 | 2500 |

Case Studies

- Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .

- Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .

属性

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。